4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12(2)22-15-5-3-13(4-6-15)16(21)19-14-7-9-20(11-14)17-18-8-10-23-17/h3-6,8,10,12,14H,7,9,11H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERTQJOUZXPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be introduced via a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.
Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired pyrrolidinyl-thiazole intermediate.
Benzamide Formation: The final step involves the acylation of the intermediate with 4-isopropoxybenzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide or thiazole rings.
Reduction: Reduced forms of the benzamide or thiazole rings.
Substitution: Substituted benzamide or thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or novel functionalities.
2. Biology
- Antimicrobial Activity : Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide have shown moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Anticancer Properties : In vitro studies have demonstrated that related benzamide derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction through caspase pathway activation .
3. Medicine
- Therapeutic Agent Exploration : The unique structural features of this compound make it a candidate for further exploration as a therapeutic agent. Its interactions with specific molecular targets, such as enzymes and receptors, are currently under investigation to elucidate its potential medicinal properties .
Case Studies
Antimicrobial Evaluation
- A study evaluated several thiazole derivatives for their antimicrobial activity against bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound displayed significant antimicrobial activity, highlighting their potential use in clinical settings .
Anticancer Screening
- In vitro studies on related benzamide derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to apoptosis induction through the activation of caspase pathways, showcasing the compound's potential in cancer therapy .
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolidin-2-one derivatives: These compounds have a similar pyrrolidine ring and are known for their anticonvulsant properties.
Benzamide derivatives: Compounds with a benzamide core are widely studied for their therapeutic potential.
Uniqueness
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Biological Activity
4-Isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a synthetic organic compound classified as a benzamide, notable for its unique structural features that include an isopropoxy group and a pyrrolidinyl-thiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A benzamide core which is known for various therapeutic applications.
- An isopropoxy group that enhances lipophilicity, potentially improving bioavailability.
- A thiazole ring that may interact with different biological targets, influencing its pharmacological profile.
The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets. The thiazole ring is known to engage with various enzymes and receptors, possibly inhibiting their activity. The pyrrolidine component may enhance the compound’s binding affinity and specificity, suggesting that it could modulate biological processes by interacting with proteins or nucleic acids.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrrolidine have been shown to inhibit bacterial growth effectively. The mechanism may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways in microorganisms.
Anticancer Activity
The potential anticancer effects of this compound are under investigation. Compounds featuring thiazole rings have been documented to show inhibitory activity against various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Isopropyl-1,3-thiazol-2-yl derivatives | Similar thiazole structure | Antimicrobial, anticancer |
| Pyrrolidin-2-one derivatives | Similar pyrrolidine structure | Anticonvulsant |
| Benzamide derivatives | Benzamide core | Various therapeutic potentials |
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial activity against a panel of bacterial strains. Results indicated that compounds similar to this compound displayed moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
- Anticancer Screening : In vitro studies on related benzamide derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.
Q & A
(Basic) What synthetic routes are effective for preparing 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide?
Answer:
The synthesis typically involves coupling the benzamide core with functionalized heterocyclic moieties. Key steps include:
- Amide bond formation : Reacting 4-isopropoxybenzoic acid derivatives with 1-(thiazol-2-yl)pyrrolidin-3-amine using coupling agents like EDC/HOBt or HATU .
- Heterocycle assembly : Constructing the thiazole ring via cyclization of α-bromoketones with thiourea derivatives, followed by functionalization of the pyrrolidine ring .
- Reflux conditions : Optimizing reaction time and temperature (e.g., refluxing in ethanol with glacial acetic acid as a catalyst) to improve yields .
(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing isopropoxy protons at δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase HPLC with UV detection) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 386.16) .
- Melting Point Analysis : Consistency with literature values indicates crystalline purity .
(Advanced) How can transition metal-catalyzed C-H activation optimize synthesis of the benzamide core?
Answer:
Rhodium-catalyzed C-H amidation enables direct functionalization of aromatic precursors, bypassing multi-step syntheses. For example:
- Substrate design : Use 2-arylthiazoles as directing groups to regioselectively amidate the benzene ring .
- Catalytic system : Employ [Cp*RhCl₂]₂ with oxidizing agents (e.g., Cu(OAc)₂) and amide donors in DCE at 100°C .
- Yield optimization : Screen solvents (e.g., toluene vs. DMF) and ligand additives to reduce byproducts .
(Advanced) What strategies resolve contradictory biological activity data across studies?
Answer:
- Purity validation : Reanalyze compounds using HPLC and NMR to rule out impurities affecting activity .
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) .
- Metabolic stability testing : Use liver microsome assays to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
(Advanced) How to design a structure-activity relationship (SAR) study for the thiazole and pyrrolidine moieties?
Answer:
- Substituent variation : Synthesize analogs with modified thiazole substituents (e.g., methyl, chloro) or pyrrolidine N-alkylation to probe steric/electronic effects .
- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational modeling : Perform docking studies with target proteins (e.g., G-protein-coupled receptors) to rationalize activity trends .
(Advanced) What in vitro assays evaluate the compound’s potential as a kinase inhibitor?
Answer:
- Kinase profiling panels : Screen against a panel of 50+ kinases (e.g., TrkA, EGFR) using fluorescence-based ADP-Glo assays .
- Cellular assays : Measure phosphorylation inhibition in cancer cell lines (e.g., PC-3 for prostate cancer) via Western blot .
- Selectivity indices : Calculate ratios of IC₅₀ values for target vs. off-target kinases to assess specificity .
(Basic) How to troubleshoot low yields in the final coupling step?
Answer:
- Coupling agent selection : Replace EDC with T3P or PyBOP for sterically hindered amines .
- Solvent optimization : Switch from DMF to dichloromethane to reduce side reactions .
- Temperature control : Perform reactions at 0°C to minimize epimerization of the pyrrolidine ring .
(Advanced) What computational methods predict metabolic pathways for this compound?
Answer:
- In silico tools : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely oxidation sites (e.g., isopropoxy dealkylation) .
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated reactions .
- Metabolite identification : Validate predictions with LC-MS/MS after incubation in human hepatocytes .
(Advanced) How does the isopropoxy group influence physicochemical properties?
Answer:
- Lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic stability : Isopropoxy slows oxidative metabolism compared to ethoxy (t₁/₂: 120 vs. 60 min in rat liver microsomes) .
- Solubility : Reduced aqueous solubility (0.2 mg/mL in PBS) necessitates formulation with cyclodextrins .
(Advanced) What crystallographic techniques confirm the stereochemistry of the pyrrolidine moiety?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and resolve the 3D structure .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign absolute configuration .
- NOESY NMR : Detect spatial proximity between pyrrolidine protons and aromatic groups to infer conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
